molecular formula C8H8BrNO2 B2384583 3-Amino-5-bromo-2-methylbenzoic acid CAS No. 1374264-52-4

3-Amino-5-bromo-2-methylbenzoic acid

Cat. No.: B2384583
CAS No.: 1374264-52-4
M. Wt: 230.061
InChI Key: DRRWNGNIDJCWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-bromo-2-methylbenzoic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a bromine atom at the 5-position, and a methyl group at the 2-position

Scientific Research Applications

3-Amino-5-bromo-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

Based on its structure, it can be inferred that it might undergo nucleophilic substitution reactions . The amino group (-NH2) is a strong nucleophile and can attack electrophilic carbon atoms, while the bromine atom (-Br) is a good leaving group. This could lead to various interactions with its targets.

Biochemical Pathways

Compounds with similar structures have been known to participate in various biochemical reactions, including those involving peptide synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-5-bromo-2-methylbenzoic acid . Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-2-methylbenzoic acid typically involves the bromination of 2-methylbenzoic acid followed by nitration and reduction steps. One common method includes:

    Bromination: 2-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 5-position.

    Nitration: The brominated product is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 3-position.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-2-methylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form dehalogenated products.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of alkylated or acylated derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of dehalogenated or hydrogenated products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-bromo-5-methylbenzoic acid
  • 2-Amino-5-bromobenzoic acid
  • 5-Amino-2-bromobenzoic acid
  • 4-Amino-3-bromobenzoic acid

Uniqueness

3-Amino-5-bromo-2-methylbenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-amino-5-bromo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRWNGNIDJCWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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